3-Chloro-5-methoxybenzonitrile
Overview
Description
3-Chloro-5-methoxybenzonitrile is a chemical compound with the molecular formula C8H6ClNO. It has a molecular weight of 167.59 . It is a solid substance at room temperature .
Synthesis Analysis
This compound can be synthesized from 3,5-Dichlorobenzonitrile and Sodium Methoxide . Another synthetic method involves using 3-chloro-5-hydroxybenzonitrile as a raw material, which is subjected to difluoromethylation and reduction under the protection of nitrogen to obtain a final product .Molecular Structure Analysis
The InChI code for this compound is 1S/C8H6ClNO/c1-11-8-3-6 (5-10)2-7 (9)4-8/h2-4H,1H3 . The InChI key is BCJBKZKDIVECQW-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
This compound is a solid substance at room temperature . It has a predicted boiling point of 241.0±25.0 °C and a predicted density of 1.25±0.1 g/cm3 .Scientific Research Applications
Synthesis and Chemical Reactions
- 3-Chloro-5-methoxybenzonitrile is used in the synthesis of various chemical compounds. For instance, it reacts with sodium methoxide to yield different substituted benzonitriles. This process demonstrates its utility in nucleophilic aromatic substitution reactions (Giannopoulos et al., 2000).
- It also plays a role in the synthesis of certain derivatives for anti-tumor activities, as seen in the preparation of 4-aminoquinazoline derivatives. These compounds have shown activities against Bcap-37 cell proliferation, highlighting their potential in medical research (Li, 2015).
Photophysical Properties
- The photochemistry of substituted benzonitriles like this compound is an area of active research. Studies reveal that these compounds form transient species with specific reactivity, which are important for understanding photochemical processes (Bonnichon et al., 1999).
Organic and Inorganic Chemistry Applications
- This compound is a crucial intermediate in various organic synthesis processes. For example, it's used in improved synthesis methods for isoquinolin derivatives, demonstrating its versatility in organic chemistry (Zheng et al., 2009).
- Its derivatives are also used in the formation of complexes with lanthanides and d-block elements. This application is significant in the study of thermal properties and coordination chemistry (Ferenc & Bocian, 2003).
Safety and Hazards
3-Chloro-5-methoxybenzonitrile is classified under the GHS07 hazard class. The hazard statements associated with this compound are H302-H315-H319-H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
Mechanism of Action
Target of Action
This compound is a chemical intermediate and is often used in the synthesis of other compounds
Mode of Action
As a chemical intermediate, its interaction with biological targets would depend on the final compound it is used to synthesize .
Pharmacokinetics
As a chemical intermediate, its pharmacokinetic profile would largely depend on the properties of the final compound it is used to synthesize .
Result of Action
As a chemical intermediate, its effects would be largely dependent on the final compound it is used to synthesize .
Action Environment
As a chemical intermediate, these factors would likely depend on the properties of the final compound it is used to synthesize .
Properties
IUPAC Name |
3-chloro-5-methoxybenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO/c1-11-8-3-6(5-10)2-7(9)4-8/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCJBKZKDIVECQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90620630 | |
Record name | 3-Chloro-5-methoxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90620630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
473923-96-5 | |
Record name | 3-Chloro-5-methoxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90620630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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